Cerium(III) chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cerium(III) chloride, also known as this compound, is a useful research compound. Its molecular formula is CeCl3 and its molecular weight is 246.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalytic Applications

Cerium(III) chloride as a Catalyst:

this compound acts as a Lewis acid and is widely used in organic synthesis. It has been employed in several catalytic reactions, including:

- Friedel-Crafts Reactions: this compound facilitates alkylation and acylation reactions, enhancing the efficiency of organic syntheses.

- Domino Syntheses: Comparative studies have shown that this compound supported on silica gel or cation exchange resins can significantly improve reaction yields and reduce reaction times in the synthesis of complex organic molecules like 1,5-benzodiazepines and 1,3-diazine skeletons .

Table 1: Comparative Catalytic Efficiency of this compound

| Reaction Type | Catalyst Used | Yield (%) | Reaction Time (hrs) |

|---|---|---|---|

| Domino Synthesis of Benzodiazepines | CeCl₃·7H₂O + NaI (Silica Gel) | 85 | 2 |

| Domino Synthesis of Pyrimidinones | CeCl₃·7H₂O (Cation Exchange Resin) | 90 | 1.5 |

| Friedel-Crafts Alkylation | CeCl₃ (Free Salt) | 75 | 3 |

Biochemical Applications

Interaction with Enzymes:

Recent studies have investigated the interaction of this compound with enzymes such as bovine liver catalase. Molecular docking studies revealed that cerium(III) induces conformational changes in the enzyme, which can affect its catalytic activity depending on the buffer conditions used. For instance, significant reductions in enzyme activity were observed in MOPS and HEPES buffers, while phosphate buffer showed minimal impact .

Table 2: Effect of this compound on Bovine Liver Catalase Activity

| Buffer Type | Initial Activity (%) | Activity after 24h (%) | Change in Conformation |

|---|---|---|---|

| MOPS | 100 | 60 | Significant |

| HEPES | 100 | 65 | Significant |

| Tris | 100 | 80 | Moderate |

| Phosphate | 100 | 95 | Minimal |

Material Science Applications

Use in Incandescent Gas Mantles:

this compound is utilized in the production of incandescent gas mantles due to its ability to enhance luminosity when heated. This application leverages its physical properties as a catalyst for combustion reactions.

Polymerization Catalyst:

In polymer chemistry, this compound serves as a catalyst for the polymerization of olefins, contributing to the development of various polymeric materials with tailored properties .

Case Studies

Case Study 1: Aza-Diels–Alder Reaction

A recent study demonstrated the effectiveness of cerium(III)-loaded halloysite as a catalyst for the aza-Diels–Alder reaction. The modified catalyst showed improved yields and selectivity compared to traditional catalysts .

Case Study 2: Enzyme Activity Modulation

In another investigation into enzyme interactions, this compound was shown to stabilize certain conformations of bovine liver catalase under specific conditions, suggesting potential applications in enzyme engineering and biocatalysis .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing anhydrous Cerium(III) chloride from its hydrate forms?

To synthesize anhydrous CeCl₃ from its hydrated form (CeCl₃·7H₂O), researchers commonly employ dehydration techniques under controlled conditions:

- Thionyl Chloride Method : Heat the heptahydrate with excess thionyl chloride (SOCl₂) at reflux for 3 hours. This method minimizes hydrolysis and yields high-purity anhydrous CeCl₃ .

- Ammonium Chloride Method : Mix the heptahydrate with 4–6 equivalents of NH₄Cl and heat under high vacuum (400°C). This approach avoids oxide formation but requires careful temperature control .

- Direct Synthesis : React metallic cerium with dry HCl gas at elevated temperatures. This method is suitable for large-scale production but necessitates rigorous exclusion of moisture .

Q. How should researchers handle and store this compound to prevent degradation?

- Handling : Use inert-atmosphere techniques (gloveboxes or Schlenk lines) to avoid hydrolysis. Wear PPE (gloves, goggles) due to its corrosive nature and potential organ damage from prolonged exposure .

- Storage : Keep anhydrous CeCl₃ in airtight containers under argon or nitrogen. Hydrated forms should be stored at 2–8°C in desiccators to prevent deliquescence .

Q. What spectroscopic and analytical techniques are effective for characterizing this compound purity and structure?

- X-ray Diffraction (XRD) : Determines crystallinity and phase purity by comparing observed patterns with reference data (e.g., ICDD PDF-4+ database) .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies trace metal impurities (e.g., La, Pr) to validate ≥99.9% purity .

- Thermogravimetric Analysis (TGA) : Measures dehydration steps (e.g., CeCl₃·7H₂O → CeCl₃) by tracking mass loss between 30–400°C .

Advanced Research Questions

Q. How does this compound act as a Lewis acid catalyst in Luche reductions, and what parameters optimize its efficiency?

In Luche reductions (selective 1,2-reduction of α,β-unsaturated ketones), CeCl₃ coordinates to carbonyl oxygen, polarizing the C=O bond and facilitating hydride transfer from NaBH₄. Key optimization parameters include:

- Solvent System : Use CeCl₃·7H₂O in methanol/water (9:1) to stabilize the cerium complex and enhance selectivity .

- Stoichiometry : A 1:1 molar ratio of CeCl₃ to substrate minimizes side reactions (e.g., over-reduction) .

- Temperature : Reactions typically proceed at 0–25°C; higher temperatures may destabilize the cerium-hydride intermediate .

Q. What methodologies address discrepancies in reported catalytic activities of this compound in C-C bond cleavage reactions?

Contradictions in catalytic activity often arise from variations in:

- Hydration State : Anhydrous CeCl₃ (MFCD00010929) exhibits higher Lewis acidity than hydrated forms due to reduced steric hindrance .

- Counterion Effects : Co-presence of NH₄⁺ (from CeCl₃·7H₂O synthesis) may alter reaction pathways. Purify CeCl₃ via sublimation under vacuum to remove residual ammonium salts .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate species and validate proposed mechanisms .

Q. What strategies mitigate hydrolysis of this compound in sol-gel synthesis of CeO₂ nanoparticles?

To prevent premature hydrolysis during sol-gel synthesis:

- Precursor Stabilization : Dissolve CeCl₃ in anhydrous ethanol with 1–2% acetylacetone (chelating agent) to delay gelation .

- Controlled Hydrolysis : Add water dropwise under vigorous stirring at pH 3–4 (adjusted with HNO₃) to ensure uniform nucleation .

- Post-Synthesis Treatment : Calcine the gel at 500°C for 2 hours to convert CeOCl intermediates to pure CeO₂ .

Q. Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the redox behavior of this compound in aqueous vs. non-aqueous media?

- Aqueous Systems : Ce³⁺ oxidizes to Ce⁴⁺ at pH > 3, forming CeO₂·nH₂O precipitates. Use cyclic voltammetry (CV) in 0.1 M HNO₃ to observe reversible Ce³⁺/Ce⁴⁺ transitions .

- Non-Aqueous Systems : In acetonitrile, CeCl₃ remains stable as [CeCl₆]³⁻ complexes. Pair UV-Vis spectroscopy (λ = 240 nm for Ce³⁺) with electrochemical studies to confirm speciation .

Q. Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (CeCl₃) | 246.48 g/mol | |

| Melting Point (CeCl₃) | 817°C | |

| Solubility in H₂O (25°C) | 100 g/100 mL (hydrated form) | |

| Lewis Acidity (Gutmann-Beckett) | AN = 78.3 (anhydrous CeCl₃) |

属性

CAS 编号 |

11098-86-5 |

|---|---|

分子式 |

CeCl3 |

分子量 |

246.47 g/mol |

IUPAC 名称 |

cerium(3+);trichloride |

InChI |

InChI=1S/Ce.3ClH/h;3*1H/q+3;;;/p-3 |

InChI 键 |

VYLVYHXQOHJDJL-UHFFFAOYSA-K |

SMILES |

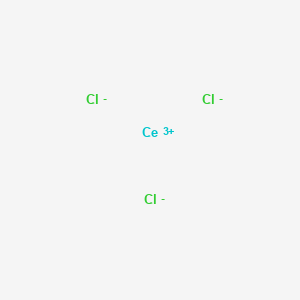

[Cl-].[Cl-].[Cl-].[Ce+3] |

规范 SMILES |

[Cl-].[Cl-].[Cl-].[Ce+3] |

Key on ui other cas no. |

15785-07-6 39290-87-4 63938-95-4 |

同义词 |

CeCl3 cerium trichloride cerium(III) chloride cerous chloride cerous chloride heptahydrate cerous chloride hexahydrate cerous chloride octahydrate cerous chloride, 141Ce-labeled cerous chloride, 144Ce-labeled |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。